molecular formula C11H19NSi B1532638 4-[2-(Trimethylsilyl)ethyl]aniline CAS No. 17961-95-4

4-[2-(Trimethylsilyl)ethyl]aniline

Cat. No.: B1532638
CAS No.: 17961-95-4
M. Wt: 193.36 g/mol
InChI Key: QENZLPBXUQYNKR-UHFFFAOYSA-N
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Description

4-[2-(Trimethylsilyl)ethyl]aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethyl chain, which is further connected to an aniline moiety. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trimethylsilyl)ethyl]aniline typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar palladium-catalyzed coupling reactions. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Trimethylsilyl)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines.

Scientific Research Applications

4-[2-(Trimethylsilyl)ethyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of novel pharmaceuticals and biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Trimethylsilyl)ethyl]aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating the selective modification of other functional groups in the molecule. This allows for precise control over the reactivity and stability of the compound during chemical reactions .

Comparison with Similar Compounds

  • 2-[(Trimethylsilyl)ethynyl]aniline
  • 4-(Trimethylsilyl)ethynyl aniline

Comparison: 4-[2-(Trimethylsilyl)ethyl]aniline is unique due to the presence of the ethyl chain connecting the trimethylsilyl group to the aniline moiety. This structural feature imparts distinct reactivity and stability compared to other similar compounds, such as 2-[(Trimethylsilyl)ethynyl]aniline and 4-(Trimethylsilyl)ethynyl aniline .

Properties

IUPAC Name

4-(2-trimethylsilylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZLPBXUQYNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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